Methoxydiphenylphosphine
Overview
Description
Methoxydiphenylphosphine (MDPP) is an organophosphorus compound that has been used extensively in scientific research due to its unique properties. It has been used in the synthesis of a wide variety of compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Chiral Synthesis
Methoxydiphenylphosphine derivatives have been used in chiral synthesis. For instance, optically active butyl(ortho-methoxyphenyl)phenylphosphine oxide facilitated the creation of new chiral carbon atoms through stereoselective electrophilic attack on a cyclic allylic phosphine oxide. This process culminated in producing specific chiral compounds after a series of reactions, indicating its utility in asymmetric synthesis and organic chemistry (Harmat & Warren, 1990).
Study of Phosphines' Properties
Research on tris(2,6-diisopropyl-4-methoxyphenyl)phosphine synthesized a compound to investigate the effect of methoxy groups on the properties of crowded triarylphosphines. This study demonstrated that methoxy groups could slightly lower the first oxidation potential and contribute to a blue shift in UV-Vis absorption (Sasaki, Sasaki, & Yoshifuji, 2008).
Reaction with Singlet Oxygen
Methoxyphenyl phosphines react with singlet oxygen, and this reaction has been studied for its unique characteristics. For instance, the reaction of tris(methoxyphenyl)phosphine with singlet oxygen exhibited preferences for intramolecular rearrangement to form specific phosphinate compounds, depending on the solvent used (Gao et al., 2001).
Synthesis Procedures
An efficient procedure for synthesizing tri(2-methoxyphenyl)phosphine involved metallating methoxybenzene and reacting the result with phosphorus trichloride. This method offered an excellent yield, demonstrating the compound's synthesis potential in chemical manufacturing (Brandsma & Verkruijsse, 1990).
Catalytic Applications
Methoxy-substituted phosphine compounds have been explored for their catalytic applications. For example, a study on unsaturated Pd(0), Pd(I), and Pd(II) complexes with a new methoxy-substituted benzyl phosphine ligand investigated their role in organic transformations, including Suzuki-Miyaura coupling of aryl chlorides. This highlighted the potential use of these compounds in facilitating important chemical reactions (Weissman, Shimon, & Milstein, 2004).
Anticancer Activity
A silver(I) thiocyanate 4-methoxyphenyl phosphine complex was studied for its ability to induce apoptotic cell death in cancer cells, particularly esophageal cancer. This study showed promising results in targeting cancer cells while exhibiting low cytotoxicity towards non-malignant cells, suggesting potential in chemotherapy (Engelbrecht, Meijboom, & Cronjé, 2018).
Mechanism of Action
Target of Action
The primary targets of Methoxydiphenylphosphine are currently unknown. The compound is a type of organophosphorus compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Therefore, its impact on bioavailability is currently unknown. It’s important to note that the pharmacokinetic properties of a compound can significantly influence its therapeutic potential .
Biochemical Analysis
Biochemical Properties
Methoxydiphenylphosphine plays a significant role in various biochemical reactions, particularly as a ligand in metal-catalyzed processes. It interacts with several enzymes and proteins, forming complexes that facilitate catalytic activities. For instance, this compound can act as a ligand in rhodium-catalyzed hydroformylation reactions, where it binds to the metal center and enhances the reaction’s efficiency . Additionally, it is involved in the formation of coordination complexes with metals such as cobalt and molybdenum, which are crucial in various biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, this compound can modulate the activity of enzymes involved in the hydroformylation of bishomoallylic alcohols, impacting cellular metabolism . Furthermore, its interaction with metal centers in enzymes can lead to changes in cell signaling pathways and gene expression, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions, which are essential for its catalytic activity. This compound binds to metal centers through its phosphorus atom, forming coordination complexes that facilitate various biochemical reactions . This binding interaction can lead to enzyme inhibition or activation, depending on the specific reaction and metal involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to air and moisture, which can lead to its degradation and reduced efficacy in biochemical reactions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where its stability is maintained under controlled conditions . The temporal effects of this compound are crucial for understanding its long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance catalytic activities and improve metabolic processes without causing significant adverse effects . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular functions . Studies have shown that there are threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which toxic effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the hydroformylation pathway by modulating the activity of rhodium-catalyzed enzymes, leading to changes in the production of aldehydes and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . This compound’s distribution is influenced by its chemical properties, such as its affinity for metal ions and its sensitivity to air and moisture . Understanding its transport and distribution is essential for optimizing its use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound can be localized to the mitochondria or endoplasmic reticulum, depending on the presence of specific targeting signals . This localization is crucial for its activity and function in various biochemical processes.
properties
IUPAC Name |
methoxy(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13OP/c1-14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAADXJFIBNEPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193202 | |
Record name | Methoxydiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Methyl diphenylphosphinite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15500 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
4020-99-9 | |
Record name | Methyl P,P-diphenylphosphinite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4020-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxydiphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004020999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4020-99-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methoxydiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxydiphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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